5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Functionalization: The triazole ring is then functionalized with the appropriate substituents, such as the methyl, morpholinophenyl, and tolyl groups, through various organic reactions like nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield carboxylic acids, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar activities.
Medicine
Medicinally, triazole derivatives are known for their antifungal and antiviral properties. This compound may be explored for its potential therapeutic applications in treating infections or other diseases.
Industry
In industry, triazole compounds are used in the development of agrochemicals, dyes, and polymers. This compound could find applications in these areas as well.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The morpholinophenyl group may enhance binding affinity to certain biological targets, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.
Fluconazole: A triazole antifungal medication, highlighting the medicinal potential of triazole derivatives.
Rufinamide: A triazole derivative used as an anticonvulsant, demonstrating the diverse therapeutic applications of triazoles.
Uniqueness
5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives. The presence of the morpholinophenyl group, in particular, could enhance its interaction with biological targets, making it a promising candidate for further research.
Biological Activity
5-methyl-N-(4-morpholinophenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole class and features a morpholine moiety along with a tolyl group. Its structure can be represented as follows:
his compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
1. Inhibition of Enzymatic Activity
Research indicates that triazole derivatives can act as inhibitors of key enzymes involved in various biological pathways. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on the Wnt/β-catenin signaling pathway, which is crucial in cancer progression and cellular differentiation .
2. Antiviral Activity
Recent investigations into N-heterocycles have highlighted their potential as antiviral agents. The compound has been evaluated for its efficacy against viral targets, including reverse transcriptase in HIV and other RNA viruses. The IC50 values observed for related compounds suggest promising antiviral properties that merit further exploration .
Table 1: Biological Activity Summary
Case Study 1: Wnt/β-Catenin Pathway Inhibition
In a study investigating the effects of various triazole derivatives on the Wnt/β-catenin pathway, it was found that modifications to the side chains significantly impacted inhibitory potency. The compound demonstrated low nanomolar activity against this pathway, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antiviral Efficacy
A series of experiments evaluated the antiviral activity of similar triazole compounds against HIV. The results indicated that certain structural modifications enhanced efficacy against both wild-type and resistant strains of the virus. The compound's ability to inhibit reverse transcriptase suggests it could be developed into a treatment for HIV/AIDS .
Properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-4-3-5-19(14-15)26-16(2)20(23-24-26)21(27)22-17-6-8-18(9-7-17)25-10-12-28-13-11-25/h3-9,14H,10-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTAQCGKZDYVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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